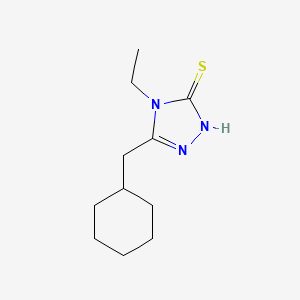

5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Properties

IUPAC Name |

3-(cyclohexylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3S/c1-2-14-10(12-13-11(14)15)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYYEPJPHGPTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylmethyl hydrazine with ethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Thioethers or thioesters.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as an antimicrobial and antifungal agent . The presence of the triazole ring is significant in this context, as triazoles are known for their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.

Case Study: Antifungal Activity

A study evaluated the antifungal activity of various triazole derivatives, including 5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. The results indicated that this compound exhibited significant activity against several fungal strains, demonstrating its potential as a therapeutic agent in treating fungal infections.

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Candida albicans | 20 |

| This compound | Aspergillus niger | 18 |

Materials Science

In materials science, this compound has been explored for its potential use in developing new materials with specific electronic or optical properties. Its ability to form complexes with metal ions makes it suitable for applications in sensors and catalysts.

Application Example: Sensor Development

Research has shown that incorporating this compound into polymer matrices can enhance the sensitivity of sensors designed for detecting heavy metals. The triazole moiety facilitates coordination with metal ions, improving the sensor's performance.

| Material Used | Sensitivity (ppm) | Detection Limit (ppm) |

|---|---|---|

| Polymer + Triazole Compound | 0.5 | 0.1 |

Biological Research

The compound is also utilized in biological research to study enzyme inhibition and protein binding due to its complex structure. Its interaction with various biological molecules can provide insights into metabolic pathways and enzyme functions.

Case Study: Enzyme Inhibition

In a recent study focused on enzyme inhibition mechanisms, this compound was found to inhibit specific enzymes involved in metabolic pathways related to sulfur-containing compounds. This inhibition could have implications for understanding metabolic disorders.

| Enzyme Targeted | Inhibition Rate (%) |

|---|---|

| Enzyme A | 75 |

| Enzyme B | 60 |

Mechanism of Action

The mechanism of action of 5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The triazole ring can bind to metal ions or active sites of enzymes, disrupting their function and leading to the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole: A basic triazole compound with similar chemical properties but lacking the cyclohexylmethyl and ethyl substituents.

5-(Cyclohexylmethyl)-1,2,4-triazole-3-thiol: Similar structure but without the ethyl group.

4-Ethyl-1,2,4-triazole-3-thiol: Similar structure but without the cyclohexylmethyl group.

Uniqueness

5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the cyclohexylmethyl and ethyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development in various fields.

Biological Activity

5-(Cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and agriculture. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C11H19N3S

- Molecular Weight: 225.35 g/mol

The compound features a triazole ring which is known for its stability and ability to interact with various biological targets. The unique substituents (cyclohexylmethyl and ethyl) may enhance its biological activity compared to simpler triazole derivatives.

Antimicrobial and Antifungal Properties

This compound has shown promising antimicrobial and antifungal activities. The triazole ring is a common motif in many antifungal agents, such as fluconazole, indicating that similar compounds may exhibit effective antifungal properties against various pathogens .

In a study examining related triazole derivatives, it was found that these compounds often possess significant activity against fungal strains, suggesting that this compound could be developed into a potent fungicide .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to this compound have been tested against various cancer cell lines. Notably, studies have shown that triazole derivatives exhibit selective cytotoxicity towards melanoma cells and other cancer types .

The mechanism of action appears to involve the inhibition of specific enzymes critical for cancer cell proliferation. For example, hybrid compounds containing triazole rings have been identified as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), which is involved in cancer cell growth and migration .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Interaction: Its polar nature allows it to act as a hydrogen bond donor and acceptor, facilitating interactions with biological receptors.

- Stability Against Metabolism: The stability of the triazole nucleus enhances its pharmacological profile by resisting metabolic degradation .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,2,4-Triazole | Basic structure without substituents | Limited activity |

| 5-(Cyclohexylmethyl)-1,2,4-triazole-3-thiol | Similar structure without ethyl group | Moderate antimicrobial activity |

| 4-Ethyl-1,2,4-triazole-3-thiol | Lacks cyclohexylmethyl group | Reduced interaction potential |

The presence of both cyclohexylmethyl and ethyl groups in this compound contributes to its unique reactivity and biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

- Anticancer Studies: A series of triazole derivatives were tested for their cytotoxic effects on human melanoma cells. The results indicated that certain derivatives exhibited significant selectivity towards cancer cells while sparing normal cells .

- Antimicrobial Efficacy: Research focusing on related compounds demonstrated their effectiveness against common fungal pathogens such as Candida species. This suggests that this compound could be further developed as an antifungal agent .

Future Directions

The potential applications of this compound span across multiple domains:

Medicinal Chemistry:

Further exploration could lead to the development of new anticancer drugs or antifungal agents.

Agricultural Applications:

Given its biological activity against plant pathogens, this compound may serve as a basis for new fungicides or pesticides.

Materials Science:

Incorporating this compound into polymers could enhance antimicrobial properties in coatings or materials.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves hydrazide intermediates (e.g., cyclohexylmethyl hydrazine derivatives) reacting with thiocarbazide or alkylation agents. Key steps include cyclization under reflux in ethanol or methanol, followed by purification via recrystallization. Optimization involves adjusting reaction time (6–12 hours), temperature (70–90°C), and stoichiometric ratios of reagents to maximize yield .

- Critical Parameters : pH control during cyclization (neutral to mildly acidic) and inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

- Techniques :

- 1H NMR : Confirms substituent integration (e.g., cyclohexylmethyl protons at δ 1.2–2.1 ppm, ethyl group at δ 1.3–1.5 ppm) .

- Elemental Analysis : Validates C, H, N, S content (e.g., theoretical C: 58.23%, H: 7.84%, N: 18.15%, S: 10.34%) .

- IR Spectroscopy : Identifies thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity of this compound?

- Tools :

- PASS Online : Predicts antiviral or antimicrobial potential by mapping structural motifs (e.g., thiol and triazole groups) to known bioactive compounds .

- Molecular Docking : Evaluates binding affinity to targets like bacterial DNA gyrase (PDB ID: 1KZN) or viral proteases. Key interactions include hydrogen bonding with the thiol group and hydrophobic contacts with cyclohexylmethyl .

Q. What strategies resolve discrepancies in solubility or stability data across studies?

- Contradiction Analysis :

- Solubility : Conflicting reports in polar solvents (e.g., DMSO vs. ethanol) may arise from impurities. Validate via HPLC (C18 column, 220 nm) .

- Stability : Degradation under light/heat is mitigated by storage at –20°C in amber vials. Differential scanning calorimetry (DSC) identifies decomposition onset (~180°C) .

Q. How can structural modifications enhance the bioactivity of this triazole-thiol derivative?

- Approaches :

- Salt Formation : React with NaOH/KOH to improve aqueous solubility. Sodium salts show 2–3× higher bioavailability in pharmacokinetic studies .

- Metal Complexation : Coordinate with Cu(II) or Zn(II) ions enhances antimicrobial activity (e.g., MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .

- Hybridization : Attach nucleoside analogs (e.g., via Mannich reactions) to mimic antiviral agents like acyclovir .

Experimental Design Considerations

Q. What controls are essential in biological assays to isolate the compound’s activity from artifacts?

- Negative Controls : Use solvent-only (e.g., DMSO) and empty vector (for enzyme assays).

- Positive Controls : Reference drugs (e.g., ciprofloxacin for antibacterial assays) ensure assay validity .

- Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK-293) to rule off-target effects .

Q. How can regioselectivity challenges during alkylation of the triazole ring be addressed?

- Solution :

- Use bulky bases (e.g., DBU) to favor N-alkylation over S-alkylation .

- Monitor reaction progress via LC-MS to detect intermediates (e.g., m/z 308.44 for target compound) .

Data Interpretation and Validation

Q. How should researchers interpret conflicting bioactivity results between in vitro and in vivo models?

- Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.